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molecular formula C11H15NO3 B8420123 [5-(1-Methylethoxy)pyridin-2-yl]methyl acetate

[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate

Cat. No. B8420123
M. Wt: 209.24 g/mol
InChI Key: FVNNRNFSRYRQPW-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate (209 mg) was dissolved in methanol (2.0 mL), added with potassium carbonate (276 mg, 2.0 mmol), and the resultant mixture was stirred at room temperature for 1 hour. The reaction solution was concentrated in vacuo, added with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and [5-(1-methylethoxy)pyridin-2-yl]methanol (137 mg, yield 83%) was obtained as a yellow oil.
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:8][N:7]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:15][CH:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:4])=[N:7][CH:8]=1)[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
209 mg
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C=C1)OC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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